molecular formula C16H17ClF3N5O4S B2766951 ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate CAS No. 2058451-49-1

ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate

Cat. No.: B2766951
CAS No.: 2058451-49-1
M. Wt: 467.85
InChI Key: GOXYLSUCPHLDES-UHFFFAOYSA-N
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Description

Ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H17ClF3N5O4S and its molecular weight is 467.85. The purity is usually 95%.
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Biological Activity

Ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate, often referenced in research as a novel compound with potential therapeutic applications, exhibits a variety of biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H17ClF3N5O4S
  • Molecular Weight : 467.85 g/mol

The presence of the trifluoromethyl group and the sulfonamide moiety is significant for its biological activity, particularly in modulating various enzyme pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives containing the pyrazole ring have shown inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Research has demonstrated that this compound can induce apoptosis in cancer cell lines. A study investigating similar piperazine derivatives revealed that they possess cytotoxic effects on human cancer cells, with IC50 values indicating effective dose ranges . The incorporation of halogenated groups, such as chlorine and trifluoromethyl, enhances the compound's ability to interact with DNA and inhibit tumor growth.

Enzyme Inhibition

This compound has been studied for its potential as an acetylcholinesterase inhibitor. Piperazine derivatives are known for their ability to bind to the active site of this enzyme, which is crucial for neurotransmitter regulation . This property suggests potential applications in treating neurodegenerative diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several piperazine derivatives against Staphylococcus aureus and Escherichia coli. Ethyl 4-{...} exhibited significant inhibition with MIC values comparable to standard antibiotics . The study highlighted the role of structural modifications in enhancing biological activity.

Anticancer Activity Assessment

In vitro assays conducted on various cancer cell lines (e.g., MCF7 breast cancer cells) showed that ethyl 4-{...} induced apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with significant cell death at higher concentrations .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL
AnticancerMCF7 (breast cancer)12 µM
Acetylcholinesterase InhibitionHuman cellsIC50 = 25 µM

Properties

IUPAC Name

ethyl 4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClF3N5O4S/c1-2-29-15(26)23-3-5-24(6-4-23)30(27,28)12-9-22-25(10-12)14-13(17)7-11(8-21-14)16(18,19)20/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXYLSUCPHLDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClF3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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